DL-TBOA ammonium
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Overview
Description
It is particularly effective against excitatory amino acid transporter-1 (EAAT1), EAAT2, and EAAT3, with IC50 values of 70 μM, 6 μM, and 6 μM, respectively . This compound is widely used in scientific research due to its ability to inhibit the uptake of glutamate, a key neurotransmitter in the central nervous system .
Preparation Methods
The synthesis of DL-TBOA ammonium involves several steps. One common method includes the reaction of threo-beta-benzyloxyaspartate with ammonium hydroxide. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
DL-TBOA ammonium undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy derivatives, while reduction could produce simpler amine derivatives .
Scientific Research Applications
DL-TBOA ammonium has a wide range of applications in scientific research:
Mechanism of Action
DL-TBOA ammonium exerts its effects by competitively inhibiting excitatory amino acid transporters, specifically EAAT1, EAAT2, and EAAT3 . This inhibition prevents the uptake of glutamate into cells, leading to increased extracellular levels of this neurotransmitter. The elevated glutamate levels can affect various molecular targets and pathways, including those involved in synaptic transmission and neurotoxicity .
Comparison with Similar Compounds
DL-TBOA ammonium is unique in its high potency and selectivity for excitatory amino acid transporters. Similar compounds include:
DL-threo-beta-hydroxyaspartate: Another inhibitor of excitatory amino acid transporters, but with different potency and selectivity profiles.
Dihydrokainate: A selective blocker of EAAT2, but less potent compared to this compound.
L-trans-pyrrolidine-2,4-dicarboxylate: A substrate inhibitor of glutamate transporters with distinct effects on neuronal damage and extracellular amino acid levels.
This compound stands out due to its competitive inhibition mechanism and its ability to block multiple EAAT subtypes with high efficacy .
Properties
Molecular Formula |
C11H16N2O5 |
---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3-phenylmethoxybutanedioic acid;azane |
InChI |
InChI=1S/C11H13NO5.H3N/c12-8(10(13)14)9(11(15)16)17-6-7-4-2-1-3-5-7;/h1-5,8-9H,6,12H2,(H,13,14)(H,15,16);1H3/t8-,9-;/m0./s1 |
InChI Key |
NWSNCKZFVJQJRK-OZZZDHQUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]([C@@H](C(=O)O)N)C(=O)O.N |
Canonical SMILES |
C1=CC=C(C=C1)COC(C(C(=O)O)N)C(=O)O.N |
Origin of Product |
United States |
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